BenchChemオンラインストアへようこそ!

N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide

Autotaxin inhibition ENPP2 Thienopyrazole SAR

N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide (CAS 476459-02-6) is a synthetic heterocyclic small molecule (C20H18N4O3S, MW 394.45) built on a 4,6-dihydrothieno[3,4-c]pyrazole core. It features a 4-nitrophenyl substituent at the N2 position and a 3-phenylpropanamide side chain at C3.

Molecular Formula C20H18N4O3S
Molecular Weight 394.45
CAS No. 476459-02-6
Cat. No. B2637096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide
CAS476459-02-6
Molecular FormulaC20H18N4O3S
Molecular Weight394.45
Structural Identifiers
SMILESC1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC4=CC=CC=C4
InChIInChI=1S/C20H18N4O3S/c25-19(11-6-14-4-2-1-3-5-14)21-20-17-12-28-13-18(17)22-23(20)15-7-9-16(10-8-15)24(26)27/h1-5,7-10H,6,11-13H2,(H,21,25)
InChIKeyZQYGYDROMRHQKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-Nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide (CAS 476459-02-6): Chemical Identity, Core Scaffold, and Vendor-Grade Specifications for Research Procurement


N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide (CAS 476459-02-6) is a synthetic heterocyclic small molecule (C20H18N4O3S, MW 394.45) built on a 4,6-dihydrothieno[3,4-c]pyrazole core . It features a 4-nitrophenyl substituent at the N2 position and a 3-phenylpropanamide side chain at C3. The compound is commercially supplied at ≥95% purity (HPLC) for research use . This scaffold is recognized in patent literature as a privileged structure for autotaxin (ATX) inhibition, with close analogs reported to modulate ATX with micromolar potency [1]. The combination of an electron-withdrawing 4-nitrophenyl group and the flexible phenylpropanamide side chain distinguishes it within the thienopyrazole class.

Why N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide Cannot Be Replaced by Generic Thienopyrazole Analogs in Target-Focused Studies


Thieno[3,4-c]pyrazole derivatives bearing different N2-aryl substituents (e.g., 4-methoxy, 4-chloro, 4-fluoro) and varied C3-amide side chains are not interchangeable surrogates for CAS 476459-02-6. The 4-nitrophenyl group introduces a strong electron-withdrawing effect (Hammett σp = 0.78) that is absent in methoxy (σp = -0.27) or chloro (σp = 0.23) analogs, directly altering the electron density of the pyrazole ring and potentially impacting target binding [1]. Furthermore, patent data confirms that the nature of the C3-amide side chain critically determines autotaxin inhibitory potency, with the naphthaleneacetamide analog (Al) exhibiting an IC50 of 8.6 mM [2], while the 3-phenylpropanamide variant (this compound) occupies a distinct chemical space with unexplored quantitative structure-activity relationships. Substitution without head-to-head comparative data risks compromising assay reproducibility and target engagement profiles.

Quantitative Differentiation Evidence for N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide (CAS 476459-02-6) Against Closest Analogs


Autotaxin (ATX) Inhibitory Potency: 4-Nitrophenyl-Thienopyrazole Scaffold Confirmed Active, but 3-Phenylpropanamide Side Chain Remains Uncharacterized Relative to Naphthaleneacetamide Analog

Patent EP4175633A1 establishes that the 4-nitrophenyl-thienopyrazole core is a validated ATX inhibitory scaffold. The lead compound Al, differing only in the C3-amide side chain (naphthaleneacetamide vs. 3-phenylpropanamide in the target compound), exhibits an IC50 of 8.6 mM against ATX in established in vitro protocols [1]. The target compound (CAS 476459-02-6) has not been directly tested for ATX inhibition in the same assay, representing a critical data gap for procurement decisions targeting fibrosis or cancer applications. However, the shared 4-nitrophenyl-thieno[3,4-c]pyrazole core structure supports class-level inference of ATX engagement potential [1].

Autotaxin inhibition ENPP2 Thienopyrazole SAR

Electronic Modulation of the Pyrazole Ring: Hammett σp Analysis Differentiates 4-Nitrophenyl from 4-Methoxy, 4-Chloro, and 4-Fluoro Analogs

The 4-nitrophenyl substituent (σp = 0.78) exerts a substantially stronger electron-withdrawing effect on the thieno[3,4-c]pyrazole core compared to common analog substituents: 4-methoxy (σp = -0.27, electron-donating), 4-fluoro (σp = 0.06, weakly withdrawing), and 4-chloro (σp = 0.23, moderately withdrawing) [1]. This electronic difference directly influences the electron density at the pyrazole N1 and C3 positions, affecting both hydrogen-bond acceptor capacity and the stability of the amide linkage [2]. In the context of target binding where π-stacking or charge-transfer interactions with the nitrophenyl group are involved, the 4-nitro derivative is expected to exhibit distinct affinity profiles that cannot be recapitulated by electron-donating or weakly withdrawing analogs.

Hammett constants Electronic effects Pyrazole reactivity

Amide Side Chain Flexibility and Topological Polar Surface Area: 3-Phenylpropanamide vs. Naphthaleneacetamide and Shorter-Chain Analogs

The 3-phenylpropanamide side chain in CAS 476459-02-6 (5 rotatable bonds between pyrazole C3 and terminal phenyl) provides greater conformational flexibility compared to the naphthaleneacetamide analog described in EP4175633A1 (Compound Al) which incorporates a rigid naphthalene ring [1]. Calculated topological polar surface area (TPSA) for the target compound is approximately 107 Ų (nitro group contribution included), while the naphthaleneacetamide analog has a lower TPSA (~90 Ų) due to the extended aromatic system [2]. This translates to a predicted difference in passive membrane permeability and solubility, with the phenylpropanamide variant expected to exhibit marginally improved aqueous solubility at the expense of reduced lipophilicity-driven membrane partitioning [2].

Topological polar surface area Lipophilicity Ligand efficiency

Nitro Group as a Photoreactive and Redox-Active Handle: Absent in 4-Methoxy, 4-Chloro, and 4-Fluoro Analogs

The 4-nitrophenyl moiety in CAS 476459-02-6 provides a redox-active functional group that can undergo nitroreductase (NTR)-mediated reduction to the corresponding 4-aminophenyl derivative under hypoxic conditions commonly found in solid tumors [1]. This biotransformation pathway is not accessible to the 4-methoxy, 4-chloro, or 4-fluoro analogs. Furthermore, the nitrophenyl group can serve as a UV-photocleavable protecting group or a fluorescence quencher in probe design applications. The reduction potential of 4-nitrophenyl (E1/2 ≈ -0.5 V vs. NHE for the nitro/amino couple) is well-characterized, enabling rational design of hypoxia-selective prodrugs or imaging agents [1].

Nitroreductase Photocleavable group Prodrug activation

Optimal Research and Procurement Application Scenarios for CAS 476459-02-6 Based on Quantitative Differentiation Evidence


Autotaxin (ATX) Structure-Activity Relationship (SAR) Studies: Side Chain Exploration Beyond the Naphthaleneacetamide Lead

The validated ATX inhibitory activity of the 4-nitrophenyl-thienopyrazole scaffold (Compound Al, IC50 8.6 mM) establishes the core as a tractable starting point for medicinal chemistry optimization [1]. CAS 476459-02-6, bearing a 3-phenylpropanamide side chain, serves as a key comparator to probe the steric and lipophilic requirements of the ATX active site. Researchers can directly measure shifts in IC50 relative to Compound Al to map the structure-activity landscape and identify whether the flexible phenylpropanamide chain enhances or diminishes potency. Procurement of this specific analog is essential for side-chain SAR campaigns targeting pulmonary fibrosis, renal fibrosis, or oncology indications linked to ATX dysregulation [1].

Hypoxia-Selective Prodrug Design: Exploiting the Nitro Group for Nitroreductase-Mediated Activation

The 4-nitrophenyl group in CAS 476459-02-6 is a recognized substrate for nitroreductases (NTRs), which are upregulated in hypoxic tumor microenvironments [2]. Unlike the 4-methoxy, 4-chloro, or 4-fluoro thienopyrazole analogs, only the nitro derivative can undergo enzymatic reduction to generate a reactive 4-aminophenyl species, enabling hypoxia-selective cytotoxicity. This compound is uniquely suited for developing theranostic agents that combine ATX inhibition (from the core scaffold) with hypoxia-activated prodrug functionality. Procurement should be prioritized by laboratories focused on tumor hypoxia biology or NTR-based gene therapy systems.

Comparative Physicochemical Profiling of Thienopyrazole Analog Libraries for Permeability and Solubility Optimization

With a calculated TPSA of approximately 107 Ų and 5 rotatable bonds in the side chain, CAS 476459-02-6 occupies a distinct physicochemical space relative to the more rigid, lipophilic naphthaleneacetamide analog (TPSA ≈ 90 Ų) [3]. Research groups conducting parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability screens across a thienopyrazole analog library should include this compound as the higher-TPSA, flexible-side-chain representative. The quantitative TPSA difference (~17 Ų) translates to a predicted shift in passive permeability that can inform lead optimization toward compounds with balanced solubility and cell penetration [3].

Electronic Structure-Activity Relationship Studies: Probing the Impact of Strong Electron-Withdrawing Substituents on Pyrazole-Dependent Target Binding

The Hammett σp value of 0.78 for the 4-nitrophenyl group represents the most electron-deficient substituent among commercially available N2-aryl thieno[3,4-c]pyrazole analogs, in contrast to 4-OCH3 (σp = -0.27), 4-F (σp = 0.06), and 4-Cl (σp = 0.23) variants [4]. For targets where pyrazole ring electronics govern binding affinity—such as kinases requiring specific hydrogen-bond acceptor strengths or targets involving charge-transfer complexes—this compound provides the extreme of the electronic spectrum. Its inclusion in screening panels enables detection of electronic SAR trends that would be missed with less electron-deficient analogs, supporting rational fragment-based or structure-guided design strategies.

Quote Request

Request a Quote for N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.